Ethyl 5-bromo-4-methylpicolinate
Overview
Description
Ethyl 5-bromo-4-methylpicolinate: is an organic compound with the molecular formula C9H10BrNO2. It is a derivative of picolinic acid, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a bromine atom, and the carboxylic acid group is esterified with ethanol. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Scientific Research Applications
Chemistry: Ethyl 5-bromo-4-methylpicolinate is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules through reactions like Suzuki-Miyaura coupling and Stille coupling.
Biology: In biological research, this compound is used to study the interactions of brominated pyridine derivatives with biological macromolecules. It can be used as a probe to investigate enzyme-substrate interactions and receptor-ligand binding.
Medicine: This compound has potential applications in medicinal chemistry for the development of new drugs. Its brominated pyridine structure is a common motif in pharmaceuticals, and it can be used to design molecules with improved pharmacokinetic and pharmacodynamic properties.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and pigments. Its reactivity and stability make it a valuable intermediate in the synthesis of various functional materials.
Safety and Hazards
The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and in case of contact with skin or hair, contaminated clothing should be immediately removed and the skin should be rinsed with water (P303 + P361 + P353) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-bromo-4-methylpicolinate can be synthesized through several methods. One common approach involves the bromination of 4-methylpicolinic acid followed by esterification. The bromination is typically carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The esterification step involves reacting the brominated product with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The bromination and esterification reactions can be optimized for large-scale production by controlling parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-bromo-4-methylpicolinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Major Products Formed:
Nucleophilic Substitution: Products such as 5-azido-4-methylpicolinate, 5-thio-4-methylpicolinate, or 5-alkoxy-4-methylpicolinate.
Oxidation: Products like 5-bromo-4-methylpicolinic acid or 5-bromo-4-methylpicolinaldehyde.
Reduction: Products such as 5-bromo-4-methylpicolinyl alcohol.
Mechanism of Action
The mechanism of action of ethyl 5-bromo-4-methylpicolinate depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The brominated pyridine ring can participate in π-π stacking interactions with aromatic amino acids in proteins, influencing the binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 5-chloro-4-methylpicolinate: Similar structure with a chlorine atom instead of bromine.
Ethyl 5-fluoro-4-methylpicolinate: Similar structure with a fluorine atom instead of bromine.
Ethyl 5-iodo-4-methylpicolinate: Similar structure with an iodine atom instead of bromine.
Uniqueness: Ethyl 5-bromo-4-methylpicolinate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom is larger and more polarizable, making it a better leaving group in nucleophilic substitution reactions. Additionally, the bromine atom can participate in halogen bonding, which can influence the compound’s interactions with biological targets and other molecules.
Properties
IUPAC Name |
ethyl 5-bromo-4-methylpyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-3-13-9(12)8-4-6(2)7(10)5-11-8/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJXPOLLIIQEFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C(=C1)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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